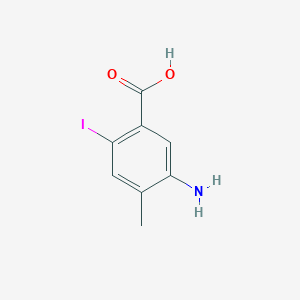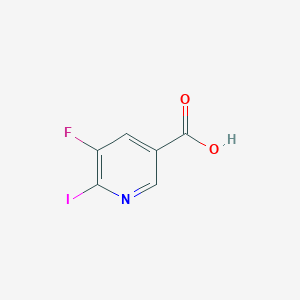
1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol typically involves the construction of the imidazole ring followed by the introduction of the propanol moiety. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. This reaction proceeds through the addition of the nitrile to form the imidazole ring, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of glyoxal and ammonia, which react to form the imidazole ring. This method is advantageous due to its simplicity and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid reflux.
Uniqueness
1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol is unique due to its specific structure, which combines the imidazole ring with a propanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7(11)6-4-9-5-10-6/h4-5,7,11H,1-3H3,(H,9,10) |
Clave InChI |
MTVJHYZFDUWPDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CN=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)

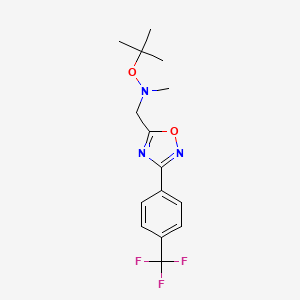
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
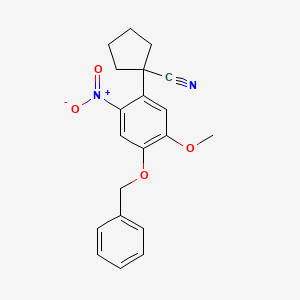
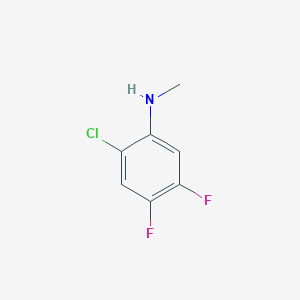
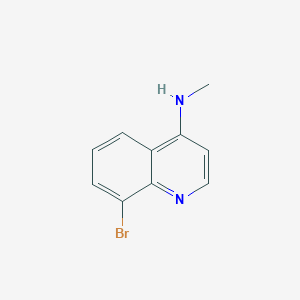
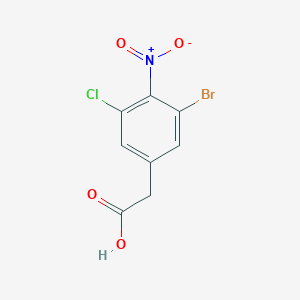

![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)

